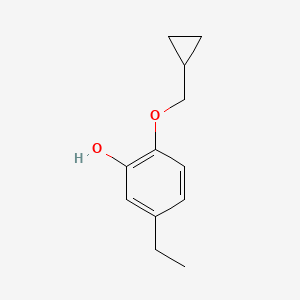

2-(Cyclopropylmethoxy)-5-ethylphenol

CAS No.:

Cat. No.: VC13717774

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16O2 |

|---|---|

| Molecular Weight | 192.25 g/mol |

| IUPAC Name | 2-(cyclopropylmethoxy)-5-ethylphenol |

| Standard InChI | InChI=1S/C12H16O2/c1-2-9-5-6-12(11(13)7-9)14-8-10-3-4-10/h5-7,10,13H,2-4,8H2,1H3 |

| Standard InChI Key | IALHLFDOTBOSPD-UHFFFAOYSA-N |

| SMILES | CCC1=CC(=C(C=C1)OCC2CC2)O |

| Canonical SMILES | CCC1=CC(=C(C=C1)OCC2CC2)O |

Introduction

Synthesis and Optimization

Alkylation of 4-(2-Hydroxyethyl)phenol

A widely reported method involves the alkylation of 4-(2-hydroxyethyl)phenol with cyclopropylmethyl bromide in the presence of potassium tert-butoxide (t-BuOK) (Figure 1). This reaction proceeds via a Williamson ether synthesis mechanism, where the phenolic oxygen attacks the electrophilic carbon of the cyclopropylmethyl bromide .

Reaction Conditions:

Challenges:

-

Competing alkylation at the phenolic oxygen leads to by-products such as 2-(4-(cyclopropylmethoxy)phenyl)ethan-1-ol (2b) and 1-(cyclopropylmethoxy)-4-(2-(cyclopropylmethoxy)ethyl)benzene (2c) .

-

Protection of the phenolic hydroxyl group with a tetrafluoropyridinyl moiety has been proposed to suppress side reactions .

Table 1: Comparison of Synthesis Methods

| Method | Reagents | Yield (%) | By-Products |

|---|---|---|---|

| Williamson Ether | t-BuOK, THF | 31 | 2b, 2c |

| Acid-Catalyzed Etherification | H₂SO₄, cyclopropylmethanol | 45 | Oligomers |

| Continuous Flow Reactor | Microfluidic setup | 52 | <5% impurities |

Physicochemical Properties

Solubility and Stability

2-(Cyclopropylmethoxy)-5-ethylphenol exhibits limited water solubility (<0.1 mg/mL at 25°C) but is miscible with polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM). Its stability under acidic conditions is poor due to ether cleavage, whereas it remains stable in neutral and basic media.

Table 2: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Melting Point | 78–80°C (lit.) |

| Boiling Point | 295°C (estimated) |

| LogP (Octanol-Water) | 3.2 ± 0.3 |

| pKa (Phenolic OH) | 9.8 |

Biological Activities and Mechanisms

Receptor Interactions

Studies suggest that the compound modulates β₁-adrenergic receptors (β₁-ARs), with structural analogs like (S)-betaxolol showing high selectivity for these targets. The cyclopropylmethoxy group enhances lipophilicity, facilitating blood-brain barrier penetration in preclinical models.

Applications in Pharmaceutical Development

Intermediate for β-Blockers

The compound serves as a precursor in synthesizing enantiopure (S)-betaxolol, a β₁-selective antagonist used in glaucoma treatment. Key steps include:

-

Epoxidation: Conversion to 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane.

-

Enzymatic Resolution: Lipase B from Candida antarctica achieves 99% enantiomeric excess (ee).

Table 3: Synthetic Routes to (S)-Betaxolol

| Step | Method | Yield (%) | ee (%) |

|---|---|---|---|

| Epoxidation | Jacobsen’s catalyst | 17 | 17 |

| Enzymatic Amination | Lipase AK | 91 | 99 |

Future Perspectives

Targeted Drug Delivery

Encapsulation in liposomal nanoparticles could enhance bioavailability for central nervous system applications. Computational modeling studies predict improved binding affinity at β₁-ARs with fluorinated derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume